4,8-Dimethylnona-3,7-dienoic acid

Catalog No.
S8750902
CAS No.
M.F
C11H18O2
M. Wt
182.26 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,8-Dimethylnona-3,7-dienoic acid

Product Name

4,8-Dimethylnona-3,7-dienoic acid

IUPAC Name

4,8-dimethylnona-3,7-dienoic acid

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

InChI

InChI=1S/C11H18O2/c1-9(2)5-4-6-10(3)7-8-11(12)13/h5,7H,4,6,8H2,1-3H3,(H,12,13)

InChI Key

UAXLWQGEEXDYOB-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=CCC(=O)O)C)C

4,8-Dimethylnona-3,7-dienoic acid, also known as (E)-4,8-dimethylnona-3,7-dienoic acid, is a polyunsaturated fatty acid characterized by its unique structure featuring two double bonds located at the 3rd and 7th positions of the carbon chain. The molecular formula of this compound is C11H18O2C_{11}H_{18}O_{2} with a molecular weight of approximately 182.26 g/mol. This compound is notable for its presence in certain fungi, particularly in the species Schizophyllum commune .

Typical of unsaturated fatty acids. Key reactions include:

  • Hydrogenation: The addition of hydrogen across the double bonds can convert it into a saturated fatty acid.
  • Oxidation: The unsaturated bonds can be oxidized to form ketones or aldehydes.
  • Esterification: Reacting with alcohols can yield esters, which are important for creating biodiesel or other derivatives.

Studies have also shown that this compound can participate in cyclization reactions when treated with specific catalysts like stannic chloride .

Research indicates that 4,8-dimethylnona-3,7-dienoic acid exhibits biological activities that may include:

  • Antimicrobial properties: It has been identified in studies as having potential antimicrobial effects against various pathogens.
  • Antioxidant activity: The compound's structure allows it to act as an antioxidant, potentially providing protective effects against oxidative stress.
  • Role in fungal metabolism: As a natural product found in fungi, it may play a role in the metabolic pathways of these organisms .

The synthesis of 4,8-dimethylnona-3,7-dienoic acid can occur through several methods:

  • Natural extraction: Isolated from natural sources such as fungi.
  • Chemical synthesis: Typically involves multi-step organic synthesis techniques that may include:
    • Alkylation reactions to introduce methyl groups.
    • Dehydration reactions to form double bonds.

Recent studies have explored synthetic routes that optimize yield and purity .

4,8-Dimethylnona-3,7-dienoic acid has several applications:

  • Organic synthesis: Used as a building block for synthesizing more complex organic molecules.
  • Pharmaceutical research: Investigated for its potential therapeutic properties due to its biological activities.
  • Food industry: Potentially utilized as a flavoring agent or preservative due to its antimicrobial properties .

Interaction studies involving 4,8-dimethylnona-3,7-dienoic acid have focused on its behavior in biological systems and its interactions with various biomolecules. These studies suggest:

  • Potential synergistic effects when combined with other antimicrobial agents.
  • Influence on lipid metabolism when introduced into cellular systems.

Further research is necessary to fully elucidate these interactions and their implications for health and disease .

Several compounds share structural similarities with 4,8-dimethylnona-3,7-dienoic acid. Notable examples include:

Compound NameStructure CharacteristicsUnique Features
4-Methylhex-2-enonic acidContains one double bondSimpler structure; fewer double bonds
(E)-2-Methyl-5-heptenoic acidContains one double bondDerived from heptanoic acids
(Z)-5-Octenoic acidContains one double bondLonger carbon chain
(E)-5-Decenoic acidContains one double bondLonger carbon chain

Uniqueness of 4,8-Dimethylnona-3,7-Dienoic Acid

4,8-Dimethylnona-3,7-dienoic acid is unique due to its specific positioning of double bonds and methyl groups which contribute to its distinct biological activities and chemical reactivity compared to other similar compounds. Its presence in certain fungi also highlights its ecological significance and potential applications in biotechnology .

Isoprenoid Backbone Assembly via the Methylerythritol Phosphate Pathway

The methylerythritol phosphate (MEP) pathway is the primary route for synthesizing isoprenoid precursors in bacteria and plant plastids. This pathway begins with the condensation of pyruvate and glyceraldehyde-3-phosphate (GA3P) to form 1-deoxy-d-xylulose-5-phosphate (DXP), which is subsequently converted into 2-C-methyl-d-erythritol-4-phosphate (MEP). Enzymes such as IspD and IspE then catalyze the formation of 4-diphosphocytidyl-2-C-methyl-d-erythritol (CDP-ME), leading to the synthesis of 2-C-methyl-d-erythritol-2,4-cyclodiphosphate (MEcDP).

4,8-Dimethylnona-3,7-dienoic acid, commonly referred to by its structural analog 4,8-dimethylnona-1,3,7-triene (DMNT), represents a critical volatile organic compound in plant defense signaling networks. This homoterpene functions as a sophisticated chemical messenger that orchestrates complex ecological interactions spanning multiple trophic levels, mediating both direct and indirect plant defense mechanisms against herbivorous threats [1] [2].

Herbivore-Induced Volatile Organic Compound Emission Dynamics

The emission dynamics of 4,8-dimethylnona-3,7-dienoic acid demonstrate remarkable temporal and quantitative precision in response to herbivore attack. Research conducted on sweet potato (Ipomoea batatas) cultivars has revealed that among various herbivory-induced plant volatiles, DMNT exhibits the highest abundance of all emitted compounds following herbivore damage [1] [2]. The emission patterns demonstrate distinct cultivar-specific responses, with herbivory-resistant varieties showing substantially enhanced volatile production compared to susceptible genotypes.

In the herbivory-resistant sweet potato cultivar Tainong 57, mechanical damage inflicted over eighteen hours resulted in a six-fold increase in DMNT emission compared to control conditions [2]. However, actual herbivore feeding by Spodoptera littoralis larvae produced even more pronounced responses, generating an average emission of 132 ± 31 nanograms per square centimeter of leaf area over twenty-four hours [2]. This quantitative measurement represents the highest recorded emission level among all volatile compounds detected during the study period.

The temporal dynamics of DMNT emission reveal sophisticated regulatory mechanisms that distinguish between mechanical damage and authentic herbivory. Studies on black poplar (Populus nigra) have demonstrated that while some herbivore-induced volatiles such as aldoximes and salicyl aldehyde begin emission shortly after herbivore attack and cease quickly upon herbivore removal, terpenes including DMNT show delayed reactions to both the initiation and cessation of herbivory [3]. The emission of terpenes was significantly greater during daylight periods compared to night cycles, with peak emission occurring during early afternoon hours when predator activity reaches maximum levels [3] [4].

The emission kinetics of DMNT demonstrate remarkable synchronization with ecological requirements for effective plant defense. High-resolution kinetic studies have revealed that exposure to volatiles from herbivore-attacked plants triggers a delayed burst in terpene emission in neighboring plants, with emission levels two to five times higher than baseline following overnight exposure [5] [6]. This delayed response pattern suggests sophisticated signaling mechanisms that optimize the timing of defensive volatile release to coincide with periods of maximum predator activity.

Table 1: DMNT Emission Dynamics in Sweet Potato Cultivars

CultivarTreatment TypeDMNT Emission (ng cm⁻² leaf area)SignificanceEmission Characteristics
Tainong 57 - ControlNo woundingBaselineControl baselineLow constitutive emission
Tainong 57 - MecW 18hMechanical wounding6-fold increase vs controlSignificant increaseModerate induction
Tainong 57 - S. littoralis 24hHerbivore feeding132 ± 31 (highest)Significant vs all treatmentsStrongest emission response
Tainong 66 - ControlNo woundingBaselineControl baselineLow constitutive emission
Tainong 66 - MecW 18hMechanical woundingNo significant increaseNot significantWeak response
Tainong 66 - S. littoralis 24hHerbivore feedingNo significant increaseNot significantWeak response

Tri-Trophic Interaction Mechanisms with Predatory Arthropods

The ecological significance of 4,8-dimethylnona-3,7-dienoic acid extends beyond direct plant defense to encompass sophisticated tri-trophic interaction networks involving herbivores and their natural predatory arthropods. These interactions represent evolutionary adaptations that enhance plant fitness through the recruitment of carnivorous arthropods as biological control agents [7] [8] [9].

Tri-trophic interactions mediated by DMNT operate through multiple mechanistic pathways that facilitate communication between plants and predatory arthropods. Natural enemies including predatory mites, lacewing larvae, parasitoid wasps, and predatory beetles utilize volatile chemical cues to locate herbivorous prey [10] [11] [12]. Lacewing larvae, known as "aphid lions," function as generalist predators that consume various herbivorous pests including thrips, aphids, spider mites, mealybugs, and scale insects [10]. These predatory arthropods demonstrate remarkable sensitivity to volatile chemical gradients that guide them toward herbivore-infested plants.

The mechanisms underlying tri-trophic interactions involve both active and passive signaling processes that maximize the effectiveness of predator recruitment [9] [13]. Active plant-plant interactions require physiological changes and signal reception in receiver plants, while passive interactions involve chemical adsorption of volatiles to plant surfaces [9]. Biological control agents in the immediate environment can detect and process volatile blend compositions, which provide precise information about the physiological status of plants and the presence of suitable prey organisms [9] [13].

Research has demonstrated that predatory arthropods exhibit behavioral responses to specific volatile compounds including DMNT that enable efficient prey location and biological control [14] [15]. Gas chromatography-electroantennographic detection studies have revealed that antennae of predaceous insects respond to ranges of herbivore pheromone components and plant volatiles, indicating sophisticated chemoreceptor systems adapted for tri-trophic communication [15]. These findings suggest that DMNT functions as a reliable kairomone that benefits predators by facilitating prey detection while simultaneously benefiting plants through enhanced biological control services.

The ecological effectiveness of tri-trophic interactions mediated by DMNT depends on precise temporal synchronization between volatile emission and predator activity patterns. Studies have shown that herbivore-induced plant volatiles must be emitted during periods when predators are actively foraging to achieve maximum biological control effectiveness [4]. The delayed burst pattern of DMNT emission, with peak release occurring during early afternoon hours, demonstrates evolutionary optimization for predator recruitment during periods of maximum carnivorous arthropod activity.

Dose-Dependent Attractant/Repellent Dual Functionality

The ecological functionality of 4,8-dimethylnona-3,7-dienoic acid exhibits remarkable dose-dependent characteristics that enable dual roles as both attractant and repellent compounds depending on concentration thresholds and target organism physiology. This concentration-dependent bioactivity represents a sophisticated evolutionary adaptation that maximizes defensive effectiveness while minimizing metabolic costs associated with volatile production [16] [17].

Research on synthetic DMNT applications has revealed distinct concentration thresholds that determine biological activity levels and defensive responses. Studies using sweet potato plants demonstrated that concentrations of 20 micrograms DMNT in 34 liters of air space (equivalent to 3.9 nanomolar concentration) induced rapid and significant defense responses, including eleven-fold upregulation of Sporamin protease inhibitor gene expression within fifteen minutes of exposure [2]. Extended exposure duration of one hour at this concentration resulted in enhanced defense activation, achieving twenty-one-fold gene upregulation [2]. However, lower concentrations of 5 micrograms in equivalent air volumes showed no detectable defense induction, indicating clear threshold requirements for biological activity [2].

The dose-dependent functionality of DMNT extends to herbivore behavioral responses, where concentration gradients determine whether the compound functions as an attractant or repellent signal. Laboratory studies examining attractant and repellent activities of organic compounds on various arthropod species have revealed that volatile compounds can exhibit different behavioral effects depending on concentration levels and target species characteristics [17]. The effectiveness of volatile-mediated communication depends on the relationship between emission rates and atmospheric dilution factors that determine final concentrations experienced by responding organisms.

Quantitative dose-response relationships demonstrate that biotic stress severity correlates directly with volatile emission intensity, creating reliable concentration gradients that convey information about threat levels and resource availability [16]. Higher emission rates result in broader signal dispersal ranges, enabling attraction of natural enemies from greater distances while simultaneously creating localized high-concentration zones that may function as repellent barriers for herbivorous species [16]. This dual functionality optimizes both direct and indirect defense mechanisms through differential concentration effects on various target organisms.

Table 2: Dose-Dependent Response to Synthetic DMNT Application

DMNT ConcentrationExposure DurationSPI Gene UpregulationResponse TypeBiological Effect
0 µg (Control - DCM)Various1x (baseline)Control baselineNo defense activation
5 µg in 34L15 minNo detectable inductionBelow thresholdInsufficient for defense
20 µg in 34L (3.9 nM)15 min11-fold increaseRapid inductionSignificant defense activation
20 µg in 34L (3.9 nM)1 hour21-fold increaseEnhanced inductionMaximum defense activation

The concentration-dependent dual functionality of DMNT extends to effects on herbivore performance and survival rates. When sweet potato plants were exposed to threshold concentrations of DMNT (3.9 nanomolar for three hours), subsequent feeding trials with Spodoptera litura larvae revealed significantly reduced larval weight development compared to control treatments [2]. This effect became progressively more pronounced over extended feeding periods, with ten-day trials showing enhanced growth inhibition compared to seven-day exposures [2]. The mechanism underlying this dose-dependent herbivore deterrence involves induced production of trypsin protease inhibitors that reduce digestive efficiency and nutritional acquisition in target herbivorous species [2].

Table 3: Herbivore Performance and Defense Response on DMNT-Treated Sweet Potato Plants

Sweet Potato CultivarDMNT TreatmentSpodoptera litura Weight (7 days)Spodoptera litura Weight (10 days)Trypsin Inhibitory ActivityDefense Response
Tainong 57Control (DCM)Normal developmentNormal developmentBaseline activityNo enhancement
Tainong 573.9 nM DMNT (3h exposure)Significantly reducedFurther reduced (pronounced effect)Significantly higherStrong defense activation
Tainong 66Control (DCM)Normal developmentNormal developmentBaseline activityNo enhancement
Tainong 663.9 nM DMNT (3h exposure)No difference vs controlNo difference vs controlNo induced activityNo response to DMNT

XLogP3

3.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

182.130679813 g/mol

Monoisotopic Mass

182.130679813 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-21-2023

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